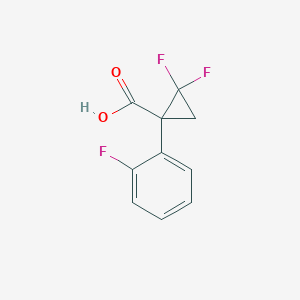
2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 2229504-66-7 . It has a molecular weight of 216.16 . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
This compound is solid in its physical form . More detailed physical and chemical properties could not be found in the available resources.科学的研究の応用
Fluoroalkylation Reagents
Yulia A. Konik et al. (2017) presented a two-step conversion of carboxylic esters into distally fluorinated ketones, utilizing tertiary cyclopropanols derived from carboxylic esters. The study focuses on cyclopropane ring cleavage reactions leading to the synthesis of β-trifluoromethyl ketones, where sodium triflinate and other sulfinate salts were used as fluoroalkylation reagents, highlighting the utility of cyclopropane derivatives in fluoroalkylation processes (Konik et al., 2017).
Asymmetric Synthesis of Fluorocyclopropanes
A. Pons and colleagues (2021) discussed the asymmetric synthesis of fluoro-, difluoromethyl-, and trifluoromethyl-cyclopropanes, underlining the interest in these compounds within medicinal chemistry. The synthesis strategies employed by Pons et al. involve diazo-derived rhodium carbenes, zinc carbenoids, and biocatalytic methods, showcasing innovative approaches to incorporating fluorine atoms or fluorinated groups into cyclopropane rings (Pons et al., 2021).
Deoxyfluorination of Carboxylic Acids
Xiu Wang and colleagues (2021) developed 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), a bench-stable fluorination reagent, for deoxyfluorination of carboxylic acids to afford various acyl fluorides. This highlights the role of cyclopropane derivatives in facilitating the transition from carboxylic acids to acyl fluorides, underscoring the importance of cyclopropane structures in the synthesis of fluorinated compounds (Wang et al., 2021).
Mechanistic Studies on Cyclopropane Derivatives
Cheng‐Hao Liu and team (2015) explored the mechanism of decomposition and inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase by 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid. Their findings contribute to understanding the increased reactivity of cyclopropyl functionalities in biochemical contexts, providing insights into the interaction between cyclopropane derivatives and biological enzymes (Liu et al., 2015).
特性
IUPAC Name |
2,2-difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-7-4-2-1-3-6(7)9(8(14)15)5-10(9,12)13/h1-4H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNWUIZDZDHAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

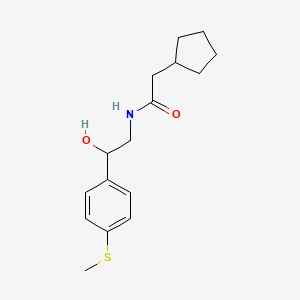

![4-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B2713511.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2713512.png)
![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2713514.png)
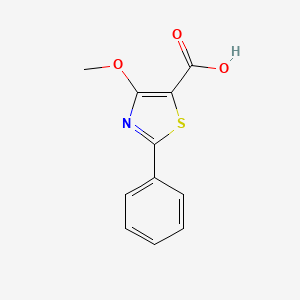
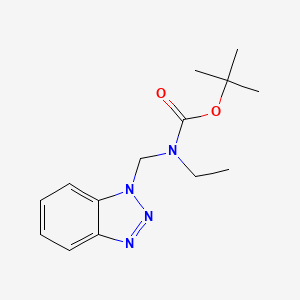
![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2713519.png)

![2-[4-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]piperidin-1-yl]benzamide](/img/structure/B2713523.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2713525.png)

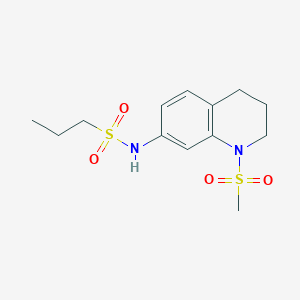
![1-[4-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2713528.png)